1-(Benzyloxy)-4-iodo-2-methylbenzene
Overview
Description
1-(Benzyloxy)-4-iodo-2-methylbenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, an iodine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-iodo-2-methylbenzene can be synthesized through a multi-step process involving bromination, benzyl protection, and halogen exchange reactions. The starting material, 4-methylphenol, undergoes bromination to form 4-bromo-2-methylphenol. This intermediate is then protected with a benzyl group to yield 1-(benzyloxy)-4-bromo-2-methylbenzene. Finally, a halogen exchange reaction with iodine is performed to obtain the target compound .
Industrial Production Methods: The industrial production of this compound typically involves optimizing the reaction conditions to improve yield and purity. This includes selecting appropriate solvents and ligands for the halogen exchange reaction and employing purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-iodo-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically conducted in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include aldehydes or ketones.
Reduction Reactions: Products include the corresponding hydrogenated benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-4-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism by which 1-(benzyloxy)-4-iodo-2-methylbenzene exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
- 1-(Benzyloxy)-4-iodo-2-tert-octylbenzene
- 1-(Benzyloxy)-4-methoxybenzene
- 1-(Benzyloxy)-4-chlorobenzene
Comparison: 1-(Benzyloxy)-4-iodo-2-methylbenzene is unique due to the presence of both a benzyloxy group and an iodine atom on the benzene ring, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of steric and electronic effects that make it suitable for specific synthetic and research applications .
Biological Activity
1-(Benzyloxy)-4-iodo-2-methylbenzene, also known as a derivative of iodobenzene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is particularly interesting for its applications in the synthesis of various biologically active molecules and its role in pharmacological studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHI O
- Molecular Weight : 284.09 g/mol
- CAS Number : 516521-49-6
This compound features an iodine atom, which is known to enhance biological activity through various mechanisms, including the modulation of enzyme activity and receptor binding.
Antiviral Properties
Recent studies have investigated the antiviral potential of compounds similar to this compound. For instance, derivatives of iodobenzene have been shown to exhibit inhibitory effects against various viral enzymes, such as neuraminidase. Neuraminidase is crucial for viral replication and release, making it a target for antiviral drug development. Research indicates that modifications at the iodine position can significantly alter the inhibitory potency against influenza viruses .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties. For example, studies on related aryl ethers suggest that they can inhibit bacterial growth by disrupting cell wall synthesis and function. The presence of the benzyloxy group in this compound may contribute to its interaction with bacterial membranes, enhancing its antimicrobial efficacy .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of related compounds:
-
Study on Neuraminidase Inhibition :
- Researchers synthesized various derivatives of zanamivir, a known neuraminidase inhibitor, and assessed their efficacy against different strains of influenza. The findings suggested that structural modifications, including those resembling this compound, could lead to enhanced binding affinity and inhibition rates .
- Antimicrobial Evaluation :
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
4-iodo-2-methyl-1-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSLSNBAVPUQPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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